![molecular formula C24H19BrN4O2 B262333 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262333.png)
5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a pyrazole-based compound that has been synthesized and studied for its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It may also work by disrupting the normal functioning of certain plant enzymes and proteins, leading to herbicidal effects.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and inhibit cancer cell growth in vitro and in vivo. In agriculture, it has been shown to have herbicidal effects on certain weed species, as well as enhance plant growth and yield.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its potential as a multi-functional compound. It can be used for various applications, including anti-inflammatory, anti-cancer, and herbicidal effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. In medicine, further studies are needed to understand its mechanism of action and optimize its use as an anti-inflammatory and anti-cancer agent. In agriculture, further studies are needed to optimize its use as a herbicide and plant growth enhancer. Additionally, further studies are needed to understand its potential toxicity and environmental impact.
Synthesemethoden
The synthesis of 5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 2-bromobenzoyl chloride with 4-methylphenylhydrazine to form the intermediate, 2-bromobenzoylhydrazine. This intermediate is then reacted with 1-phenyl-1H-pyrazole-4-carboxylic acid to form the final product. The synthesis method has been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. In medicine, it has been studied for its potential as an anti-inflammatory agent, as well as its potential to inhibit cancer cell growth. In agriculture, it has been studied for its potential as a herbicide, as well as its potential to enhance plant growth and yield.
Eigenschaften
Produktname |
5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide |
---|---|
Molekularformel |
C24H19BrN4O2 |
Molekulargewicht |
475.3 g/mol |
IUPAC-Name |
5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C24H19BrN4O2/c1-16-11-13-17(14-12-16)27-24(31)20-15-26-29(18-7-3-2-4-8-18)22(20)28-23(30)19-9-5-6-10-21(19)25/h2-15H,1H3,(H,27,31)(H,28,30) |
InChI-Schlüssel |
XWSRCUXWWYQZAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.